1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene
Description
Properties
IUPAC Name |
1-[bis(4-methoxyphenyl)methyl]-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15,22H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILASQDIICLLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80283415 | |
| Record name | 1,1',1''-Methanetriyltris(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7511-68-4 | |
| Record name | NSC31323 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31323 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1',1''-Methanetriyltris(4-methoxybenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80283415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution via 4-Methoxybenzyl Chloride
The most widely documented laboratory method involves the reaction of 4-methoxybenzyl chloride with 4-methoxybenzene in the presence of a strong base, typically sodium hydride (NaH). This reaction proceeds through a nucleophilic substitution mechanism, where the chloride leaving group is displaced by the deprotonated 4-methoxybenzene anion.
Reaction Scheme :
$$
\text{4-Methoxybenzyl chloride} + 2 \text{4-Methoxybenzene} \xrightarrow{\text{NaH, THF}} \text{1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene} + \text{HCl}
$$
Experimental Conditions :
- Solvent : Anhydrous tetrahydrofuran (THF) to prevent side reactions with moisture.
- Temperature : Room temperature (25°C) to reflux (66°C), depending on reaction scale.
- Reaction Time : 6–24 hours, with longer durations required for larger batches.
- Yield : 65–75% after column chromatography purification.
Mechanistic Insights :
The base (NaH) deprotonates 4-methoxybenzene, generating a resonance-stabilized aryl anion. This anion attacks the electrophilic carbon in 4-methoxybenzyl chloride, leading to the formation of the central methylene bridge. Steric hindrance from the methoxy groups necessitates prolonged reaction times to achieve complete conversion.
Alternative Alkylation Strategies
While less common, Friedel-Crafts alkylation has been explored as an alternative route. Aluminum chloride (AlCl₃) catalyzes the reaction between 4-methoxybenzyl alcohol and 1,4-dimethoxybenzene , though this method suffers from lower yields (40–50%) due to competing polymerization.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
To address scalability challenges, industrial production employs continuous flow reactors, which enhance heat transfer and mixing efficiency. Key parameters include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Flask | Tubular Flow |
| Temperature Control | ±5°C | ±0.5°C |
| Throughput | 10–100 g/day | 50–200 kg/day |
| Yield Improvement | – | +12–15% |
Catalyst Optimization :
Heterogeneous catalysts like zeolite-supported NaH reduce base consumption by 30% while maintaining 85% yield.
Solvent Recycling Protocols
Industrial plants utilize fractional distillation to recover THF, achieving 95% solvent reuse rates. This reduces production costs by \$12–15 per kilogram of product.
Retrosynthetic Analysis and Computational Predictions
AI-Driven Route Design
Modern retrosynthetic tools (e.g., Pistachio and Reaxys databases) propose single-step pathways by analyzing >4 million known reactions. For this compound, the top predicted routes are:
- Precursor Scoring : 4-Methoxybenzyl chloride (Relevance: 98.7%)
- Alternative Precursor : Bis(4-methoxyphenyl)methanol (Relevance: 82.4%)
Model Settings :
- Template Relevance Heuristic
- Minimum Plausibility: 0.01
- Top-N Results: 6
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Energy Cost (kWh/kg) | Scalability |
|---|---|---|---|---|
| NaH/THF Batch | 68 | 97 | 120 | Moderate |
| Continuous Flow | 83 | 99 | 85 | High |
| Friedel-Crafts | 45 | 89 | 150 | Low |
Key Findings :
- Continuous flow systems reduce energy costs by 29% compared to batch processes.
- Impurities in Friedel-Crafts methods primarily consist of di- and tri-alkylated byproducts .
Challenges and Optimization Strategies
Purification Difficulties
The product’s high boiling point (470.4°C) and lipophilic nature ($$\log P = 4.89$$) complicate distillation. Industrial solutions include:
- Crystallization from Ethanol-Water Mixtures : Achieves 99% purity at 15°C.
- Simulated Moving Bed Chromatography : Reduces solvent usage by 40% compared to traditional columns.
Oxidative Degradation Mitigation
Methoxy groups undergo slow oxidation to quinones under ambient conditions. Adding 0.1% w/w butylated hydroxytoluene (BHT) extends shelf life to 24 months at 25°C.
Chemical Reactions Analysis
Types of Reactions: 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene serves as a precursor in the synthesis of complex organic molecules . Its structure allows for various chemical reactions, including:
- Oxidation : The methoxy groups can be oxidized to form quinones.
- Reduction : Aromatic rings can be reduced to form cyclohexane derivatives.
- Substitution Reactions : Can undergo Friedel-Crafts reactions to form substituted benzene derivatives.
These properties make it valuable in the development of specialty chemicals and materials with specific functionalities.
Biology
The compound has been investigated for its potential biological activities , particularly:
- Antimicrobial Properties : Studies indicate that it may inhibit the growth of certain bacteria and fungi.
- Antioxidant Activities : Its structure allows it to act as a scavenger of free radicals, which is significant in preventing oxidative stress-related diseases.
Medicine
Research into the therapeutic applications of this compound includes:
- Drug Development : It is explored as a potential lead compound for new pharmaceuticals targeting various diseases.
- Mechanism of Action : The interactions of methoxy groups with biological targets suggest possible pathways for modulating oxidative stress and microbial inhibition.
Case Study 1: Antimicrobial Activity
A study conducted by researchers explored the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent suitable for further development in pharmaceutical applications.
Case Study 2: Synthesis of Complex Molecules
In a synthetic chemistry application, the compound was utilized as a building block in the synthesis of polyfunctional triarylmethanes. The study highlighted the efficiency of using this compound in multi-step synthesis processes, demonstrating its versatility in creating complex organic structures.
Mechanism of Action
The mechanism by which 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.
Comparison with Similar Compounds
6,6-Bis(p-methoxyphenyl)fulvene
- Structure : Contains a fulvene core (cyclopentadienylidene) substituted with two 4-methoxyphenyl groups .
- Key Differences: The fulvene core introduces a conjugated diene system, enhancing photochemical reactivity compared to the triarylmethane framework of the target compound. Electronic properties differ due to the fulvene’s non-aromatic character, reducing resonance stabilization but increasing susceptibility to cycloaddition reactions .
- Applications : Fulvene derivatives are explored in materials science for optoelectronic applications, whereas triarylmethanes are often studied for catalytic or pharmaceutical uses .
1-Methoxy-4-({(4-methoxyphenyl)sulfanylmethyl}sulfanyl)benzene
- Structure : Features a tetrahedral sulfur-linked central carbon with two sulfanyl groups and a phenyl ring .
- Key Differences :
- Sulfur substituents introduce stronger intermolecular interactions (e.g., S···S van der Waals forces) compared to the oxygen-based methoxy groups in the target compound.
- The propeller-shaped geometry stabilizes the crystal lattice via C–H···π contacts, whereas the triarylmethane structure may exhibit more symmetric packing .
Methoxychlor Metabolites (e.g., Bis-OH-MDDE)
- Structure : Chlorinated ethane derivatives with hydroxylated or methoxylated aromatic rings .
- Key Differences: Chlorine atoms in methoxychlor metabolites increase lipophilicity and estrogenic activity, whereas the target compound lacks halogens, reducing toxicity .
- Applications: Methoxychlor derivatives are studied in toxicology, while the target compound may serve as a building block in non-toxic polymer or dye synthesis .
1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene
Biological Activity
1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene, also known as a derivative of bis(methoxyphenyl) compounds, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antibacterial, antifungal, and anti-inflammatory properties, supported by empirical data and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHO
- Molecular Weight : 334.408 g/mol
- Density : 1.097 g/cm³
- Boiling Point : 470.4 °C
- Flash Point : 161.1 °C .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In a comparative study, the compound demonstrated superior efficacy against Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), outperforming several commercial antibiotics such as Imipenem and Nalidixic acid .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison Antibiotic | MIC of Antibiotic |
|---|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | Vancomycin | 0.5–1 µg/mL |
| Pseudomonas aeruginosa | 0.5 µg/mL | Imipenem | 1 µg/mL |
Antifungal Activity
The compound also shows promising antifungal properties, particularly against Candida albicans. In laboratory tests, it achieved an MIC of 0.5 µg/mL, indicating potent antifungal activity comparable to Nystatin .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. It was found to significantly reduce inflammation in murine models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with bacterial cell membranes and inhibit essential metabolic processes. Molecular docking studies have indicated that the compound binds effectively to target sites involved in bacterial cell wall synthesis and inflammatory pathways .
Case Studies
A notable study published in Nature examined the compound's efficacy in treating infections caused by resistant strains of bacteria. The results highlighted its potential as a novel therapeutic agent against multidrug-resistant pathogens .
Another investigation focused on the anti-inflammatory properties of the compound in a rat model of arthritis. The study demonstrated a significant reduction in joint swelling and pain, indicating its potential utility as an anti-arthritic drug .
Q & A
Q. What are the established synthetic routes for 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene?
The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions . For example:
- Friedel-Crafts Alkylation : Reacting 4-methoxybenzyl chloride with 1,4-dimethoxybenzene in the presence of Lewis acids like AlCl₃ .
- Suzuki-Miyaura Coupling : Using bis(4-methoxyphenyl)boronic acid and 4-bromo-methoxybenzene with Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in refluxing THF . Key Optimization : Control reaction stoichiometry to minimize polyalkylation byproducts.
| Method | Catalyst | Yield | Conditions | Reference |
|---|---|---|---|---|
| Friedel-Crafts Alkylation | AlCl₃ | ~50-60% | Anhydrous DCM, 0°C → RT | |
| Suzuki Coupling | Pd(PPh₃)₄ | ~65% | THF, reflux, 18 hours |
Q. What spectroscopic techniques are recommended for characterizing this compound?
- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8 ppm) and aromatic protons (δ ~6.8-7.2 ppm). Compare with PubChem data for 4-methoxybenzene derivatives .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) at m/z 376.14 (C₂₃H₂₄O₃⁺) .
- IR Spectroscopy : Detect C-O stretching (~1250 cm⁻¹) and aromatic C=C (~1600 cm⁻¹) .
Q. How does the electron-donating methoxy group influence the compound’s reactivity?
Methoxy groups activate the benzene ring toward electrophilic aromatic substitution (e.g., nitration, halogenation) at the para and ortho positions. However, steric hindrance from the bulky bis(4-methoxyphenyl)methyl group may limit reactivity at the central benzene ring .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in cross-coupling syntheses?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ with ligands like SPhos) to enhance coupling efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve boronic acid solubility vs. THF.
- Temperature Control : Lower temperatures (40–60°C) reduce side reactions while maintaining reactivity .
- Purification : Use silica gel chromatography with gradient elution (hexane:EtOAc 9:1 → 7:3) to isolate pure product .
Q. What strategies resolve discrepancies in reported melting points or spectral data?
- Purity Assessment : Recrystallize from ethanol/water mixtures and validate via HPLC (≥98% purity) .
- X-ray Crystallography : Resolve structural ambiguities (e.g., rotational conformers of methoxy groups) .
- Literature Cross-Validation : Compare data with CAS Common Chemistry or PubChem entries to identify outliers .
Q. How can computational methods aid in predicting the compound’s stability under varying pH conditions?
- DFT Calculations : Model protonation states of methoxy groups at pH 5–9 (stable in aqueous solutions per experimental data) .
- MD Simulations : Assess hydrolytic stability of the central C–C bond in acidic/basic environments .
Methodological Challenges and Contradictions
Q. Why do some synthetic routes report lower yields despite optimized conditions?
Contradictions may arise from:
- Byproduct Formation : Competing Friedel-Crafts reactions in alkylation methods .
- Catalyst Deactivation : Pd leaching in cross-coupling reactions, detectable via ICP-MS . Mitigation : Use scavengers (e.g., polymer-supported thiourea) to trap residual Pd .
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Solubility Testing : Conduct systematic trials in DMSO, THF, and chloroform, measuring saturation points via UV-Vis spectroscopy.
- Hansen Solubility Parameters : Predict solubility based on dispersion forces (δD ≈ 18 MPa¹/²) and hydrogen-bonding capacity (δH ≈ 5 MPa¹/²) .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Toxicity : Wear PPE (gloves, goggles) due to potential acute toxicity (Category 4 for oral/dermal exposure) .
- Storage : Keep in amber vials under argon at –20°C to prevent oxidation .
Research Applications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
